molecular formula C15H15FN2O3S B7545525 5-[(4-fluorophenyl)sulfamoyl]-N,2-dimethylbenzamide

5-[(4-fluorophenyl)sulfamoyl]-N,2-dimethylbenzamide

Cat. No. B7545525
M. Wt: 322.4 g/mol
InChI Key: JBYFRWPYERHUOS-UHFFFAOYSA-N
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Description

5-[(4-fluorophenyl)sulfamoyl]-N,2-dimethylbenzamide, also known as FSDB, is a chemical compound that has been extensively studied for its potential applications in scientific research. FSDB is a sulfonamide derivative that belongs to the class of benzamides. It has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 5-[(4-fluorophenyl)sulfamoyl]-N,2-dimethylbenzamide is not fully understood. However, it has been suggested that 5-[(4-fluorophenyl)sulfamoyl]-N,2-dimethylbenzamide acts by binding to the active site of the enzymes it inhibits, thereby preventing their activity. 5-[(4-fluorophenyl)sulfamoyl]-N,2-dimethylbenzamide has been shown to exhibit selective inhibition of carbonic anhydrase IX and protein tyrosine phosphatase 1B, suggesting that it may have a specific mechanism of action for each enzyme.
Biochemical and Physiological Effects
5-[(4-fluorophenyl)sulfamoyl]-N,2-dimethylbenzamide has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 5-[(4-fluorophenyl)sulfamoyl]-N,2-dimethylbenzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. These effects suggest that 5-[(4-fluorophenyl)sulfamoyl]-N,2-dimethylbenzamide may have therapeutic potential in the treatment of cancer, diabetes, and obesity.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(4-fluorophenyl)sulfamoyl]-N,2-dimethylbenzamide in lab experiments is its high purity and yield, which makes it easier to obtain and work with. Additionally, 5-[(4-fluorophenyl)sulfamoyl]-N,2-dimethylbenzamide has been extensively studied and its properties are well-characterized, making it a reliable tool for scientific research. One limitation of using 5-[(4-fluorophenyl)sulfamoyl]-N,2-dimethylbenzamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 5-[(4-fluorophenyl)sulfamoyl]-N,2-dimethylbenzamide. One potential direction is the development of 5-[(4-fluorophenyl)sulfamoyl]-N,2-dimethylbenzamide-based drugs for the treatment of cancer, diabetes, and obesity. Additionally, further investigation into the mechanism of action of 5-[(4-fluorophenyl)sulfamoyl]-N,2-dimethylbenzamide could provide insights into the regulation of carbonic anhydrase IX and protein tyrosine phosphatase 1B. Finally, the synthesis of 5-[(4-fluorophenyl)sulfamoyl]-N,2-dimethylbenzamide derivatives with improved properties could lead to the development of more effective drugs.

Synthesis Methods

The synthesis of 5-[(4-fluorophenyl)sulfamoyl]-N,2-dimethylbenzamide involves the reaction of 4-fluorobenzenesulfonamide with 2-dimethylaminobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization. This method has been reported to yield 5-[(4-fluorophenyl)sulfamoyl]-N,2-dimethylbenzamide in high purity and yield.

Scientific Research Applications

5-[(4-fluorophenyl)sulfamoyl]-N,2-dimethylbenzamide has been studied for its potential applications in various scientific research fields. It has been shown to exhibit potent inhibitory effects on the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer. This makes 5-[(4-fluorophenyl)sulfamoyl]-N,2-dimethylbenzamide a potential candidate for the development of anticancer drugs. Additionally, 5-[(4-fluorophenyl)sulfamoyl]-N,2-dimethylbenzamide has been shown to inhibit the activity of protein tyrosine phosphatase 1B, an enzyme that plays a role in the regulation of insulin signaling. This suggests that 5-[(4-fluorophenyl)sulfamoyl]-N,2-dimethylbenzamide could be used in the development of drugs for the treatment of diabetes and obesity.

properties

IUPAC Name

5-[(4-fluorophenyl)sulfamoyl]-N,2-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c1-10-3-8-13(9-14(10)15(19)17-2)22(20,21)18-12-6-4-11(16)5-7-12/h3-9,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYFRWPYERHUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-fluorophenyl)sulfamoyl]-N,2-dimethylbenzamide

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